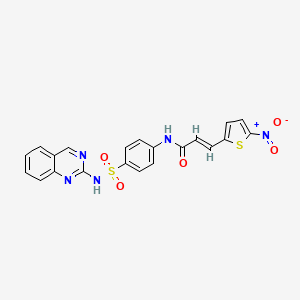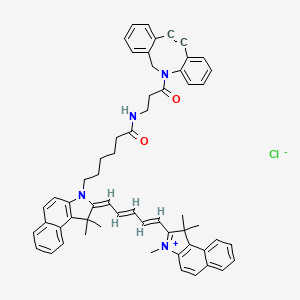
Raf inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raf inhibitor 3 is a small molecule inhibitor that targets the Raf kinase family, which includes ARAF, BRAF, and CRAF. These kinases play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell growth, proliferation, and survival. This compound has shown potential in treating cancers driven by mutations in the RAS or RAF genes, making it a promising candidate for targeted cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raf inhibitor 3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitor’s binding affinity and selectivity for Raf kinases. This step may involve reactions such as halogenation, nitration, and reduction.
Final coupling and purification: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound. The product is then purified using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and high-throughput techniques. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Raf inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its binding properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its potency and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can be further evaluated for their biological activities and potential therapeutic applications.
Scientific Research Applications
Raf inhibitor 3 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to inhibit the growth of cancer cells with mutations in the RAS or RAF genes. It has shown promise in preclinical models of melanoma, colorectal cancer, and lung cancer.
Signal Transduction Studies: this compound is used to investigate the RAS-RAF-MEK-ERK signaling pathway, providing insights into the molecular mechanisms underlying cell growth and proliferation.
Drug Development: The compound serves as a lead molecule for the development of new Raf inhibitors with improved efficacy and safety profiles. Researchers use structure-activity relationship studies to design and synthesize analogs of this compound.
Biological Assays: this compound is employed in various biological assays to study its effects on cell viability, apoptosis, and signal transduction. These assays help identify potential therapeutic targets and biomarkers for cancer treatment.
Mechanism of Action
Raf inhibitor 3 exerts its effects by binding to the ATP-binding site of Raf kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway. As a result, the compound effectively blocks cell growth and proliferation in cancer cells with hyperactive RAS or RAF signaling. The molecular targets of this compound include ARAF, BRAF, and CRAF, with varying degrees of selectivity and potency.
Comparison with Similar Compounds
Raf inhibitor 3 is compared with other Raf inhibitors based on its selectivity, potency, and therapeutic potential. Similar compounds include:
Vemurafenib: A BRAF inhibitor approved for the treatment of melanoma with BRAF V600E mutation. Vemurafenib has shown significant clinical efficacy but is associated with resistance and adverse effects.
Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for the treatment of melanoma. Dabrafenib offers improved efficacy and safety compared to vemurafenib.
Sorafenib: A multi-kinase inhibitor that targets RAF kinases as well as other kinases involved in angiogenesis and tumor growth. Sorafenib is used for the treatment of hepatocellular carcinoma and renal cell carcinoma.
This compound is unique in its ability to selectively inhibit multiple Raf kinases, making it a versatile tool for studying the RAS-RAF-MEK-ERK pathway and developing targeted cancer therapies.
Properties
Molecular Formula |
C18H19FN8O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-fluoro-3-[2-propan-2-yl-5-(1H-pyrazol-4-yl)triazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H19FN8O2S/c1-11(2)27-23-17(12-7-20-21-8-12)18(24-27)14-5-4-6-15(16(14)19)25-30(28,29)13-9-22-26(3)10-13/h4-11,25H,1-3H3,(H,20,21) |
InChI Key |
KYKHIBDNWSBVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(C(=N1)C2=CNN=C2)C3=C(C(=CC=C3)NS(=O)(=O)C4=CN(N=C4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


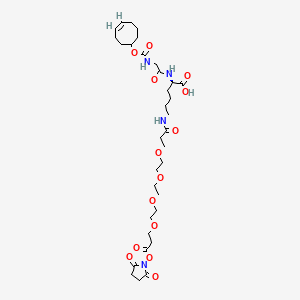
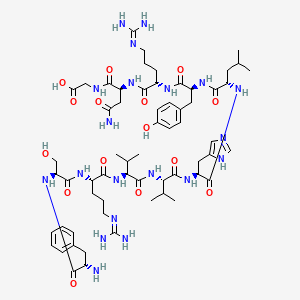

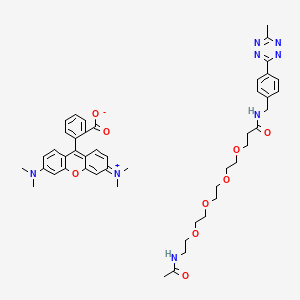
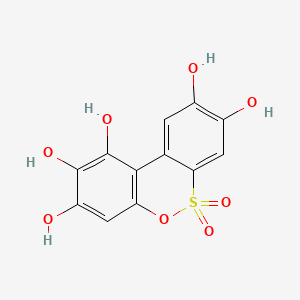
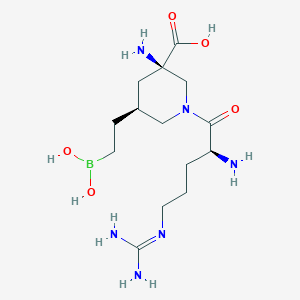
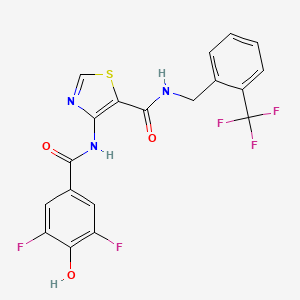
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
